molecular formula C12H11N5O4 B3890236 N'-(2-nitrobenzylidene)-2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetohydrazide

N'-(2-nitrobenzylidene)-2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetohydrazide

Cat. No. B3890236
M. Wt: 289.25 g/mol
InChI Key: YPBTZCDTDKRQIG-NTUHNPAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2-nitrobenzylidene)-2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetohydrazide is a chemical compound that has attracted the attention of scientists due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N'-(2-nitrobenzylidene)-2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetohydrazide is not fully understood. However, it has been proposed that it may act by inhibiting the growth of bacterial and fungal cells by disrupting their cell membranes.
Biochemical and Physiological Effects:
This compound has been found to exhibit cytotoxic effects on cancer cells. It has also been shown to inhibit the growth of various bacterial and fungal strains. However, its effects on human cells and tissues are not well understood.

Advantages and Limitations for Lab Experiments

One advantage of using N'-(2-nitrobenzylidene)-2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetohydrazide in lab experiments is its potential as a fluorescent probe for the detection of metal ions. It also exhibits antibacterial, antifungal, and antitumor properties, making it a potential candidate for drug development. However, its effects on human cells and tissues are not well understood, and more research is needed to determine its safety and efficacy.

Future Directions

There are several future directions for the study of N'-(2-nitrobenzylidene)-2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetohydrazide. One potential direction is the development of new drugs based on its antibacterial, antifungal, and antitumor properties. Another direction is the further study of its mechanism of action and its effects on human cells and tissues. Additionally, more research is needed to determine its potential as a fluorescent probe for the detection of metal ions.

Scientific Research Applications

N'-(2-nitrobenzylidene)-2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetohydrazide has been studied for its potential applications in various fields of science. It has been found to exhibit antibacterial, antifungal, and antitumor properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

N-[(E)-(2-nitrophenyl)methylideneamino]-2-(5-oxo-1,4-dihydropyrazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O4/c18-11(5-9-6-12(19)16-14-9)15-13-7-8-3-1-2-4-10(8)17(20)21/h1-4,7H,5-6H2,(H,15,18)(H,16,19)/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPBTZCDTDKRQIG-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NNC1=O)CC(=O)NN=CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=NNC1=O)CC(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(2-nitrobenzylidene)-2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetohydrazide
Reactant of Route 2
Reactant of Route 2
N'-(2-nitrobenzylidene)-2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetohydrazide
Reactant of Route 3
N'-(2-nitrobenzylidene)-2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetohydrazide
Reactant of Route 4
Reactant of Route 4
N'-(2-nitrobenzylidene)-2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetohydrazide
Reactant of Route 5
N'-(2-nitrobenzylidene)-2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetohydrazide
Reactant of Route 6
N'-(2-nitrobenzylidene)-2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetohydrazide

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